molecular formula C23H18BrNS B14126716 10H-Benz[b]indeno[2,1-d]thiophen-6-amine, N-(2-bromophenyl)-10,10-dimethyl-

10H-Benz[b]indeno[2,1-d]thiophen-6-amine, N-(2-bromophenyl)-10,10-dimethyl-

Cat. No.: B14126716
M. Wt: 420.4 g/mol
InChI Key: PVPBBWSAAOXBSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10H-Benz[b]indeno[2,1-d]thiophen-6-amine, N-(2-bromophenyl)-10,10-dimethyl- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines benzene, indene, and thiophene rings, making it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 10H-Benz[b]indeno[2,1-d]thiophen-6-amine, N-(2-bromophenyl)-10,10-dimethyl- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indeno[2,1-d]thiophene core, followed by the introduction of the amine and bromophenyl groups. Common reagents used in these reactions include bromine, amines, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as hydroxyl or alkyl groups.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling, forming new carbon-carbon bonds with various aryl or vinyl groups.

Mechanism of Action

The mechanism of action of 10H-Benz[b]indeno[2,1-d]thiophen-6-amine, N-(2-bromophenyl)-10,10-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse interactions.

Properties

Molecular Formula

C23H18BrNS

Molecular Weight

420.4 g/mol

IUPAC Name

N-(2-bromophenyl)-10,10-dimethylindeno[1,2-b][1]benzothiol-6-amine

InChI

InChI=1S/C23H18BrNS/c1-23(2)16-10-4-3-8-14(16)22-20(23)15-9-7-13-19(21(15)26-22)25-18-12-6-5-11-17(18)24/h3-13,25H,1-2H3

InChI Key

PVPBBWSAAOXBSC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C4=C(S3)C(=CC=C4)NC5=CC=CC=C5Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.